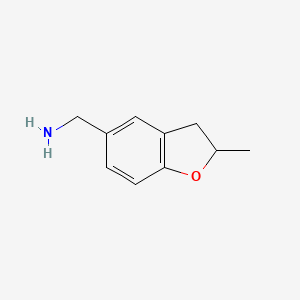
1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzofuran-Derivate, einschließlich 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamin, haben eine potenzielle Antitumoraktivität gezeigt . Zum Beispiel haben einige substituierte Benzofurane signifikante wachstumshemmende Wirkungen auf verschiedene Arten von Krebszellen gezeigt .
Zytotoxische Eigenschaften
Die zytotoxischen Eigenschaften von Benzofuran-Derivaten wurden im Zusammenhang mit menschlichen Krebszellen und gesunden Zellen untersucht . Dies könnte möglicherweise zur Entwicklung neuer therapeutischer Strategien für die Krebsbehandlung führen.
Antibakterielle Aktivitäten
Zusätzlich zu ihren Antitumoreigenschaften wurden Benzofuran-Derivate auch auf antibakterielle Aktivitäten untersucht . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer antibakterieller Mittel hin.
Biologische und pharmakologische Aktivitäten
Benzofuran-Derivate zeigen eine breite Palette biologischer und pharmakologischer Aktivitäten . Dies macht sie wertvoll für die Entwicklung neuer Therapien mit verbesserter Wirksamkeit im Vergleich zu konventionellen Behandlungen.
Arzneimittelforschung
1,2,3-Triazole, die aus Benzofuran-Derivaten synthetisiert werden können, haben breite Anwendungen in der Arzneimittelforschung gefunden . Dies deutet darauf hin, dass this compound möglicherweise bei der Entwicklung neuer Medikamente eingesetzt werden kann.
Organische Synthese
1,2,3-Triazole werden auch in der organischen Synthese eingesetzt , was darauf hindeutet, dass Benzofuran-Derivate als Bausteine bei der Synthese komplexer organischer Moleküle verwendet werden könnten.
Zukünftige Richtungen
The future directions for research on “1-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)methanamine” and similar compounds could include further exploration of their synthesis, chemical reactions, and potential biological activities. Benzofuran derivatives are known to exhibit a wide range of biological activities, which makes them interesting targets for pharmaceutical research .
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, are known to have a broad range of biological activities .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects .
Biochemische Analyse
Biochemical Properties
1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction can inhibit the activity of MAO, leading to increased levels of monoamines in the body. Additionally, 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine can bind to various receptors, including serotonin and dopamine receptors, influencing neurotransmitter signaling pathways .
Cellular Effects
The effects of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate the cAMP signaling pathway, leading to changes in gene expression and metabolic activity. This compound has also been shown to affect the expression of genes involved in neurotransmitter synthesis and release, thereby impacting neuronal function .
Molecular Mechanism
At the molecular level, 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine exerts its effects through various mechanisms. It can bind to and inhibit the activity of enzymes such as MAO, leading to increased levels of neurotransmitters. Additionally, it can activate or inhibit receptors, influencing downstream signaling pathways. For instance, its binding to serotonin receptors can lead to changes in intracellular calcium levels, affecting various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine vary with different dosages in animal models. At low doses, it can enhance neurotransmitter signaling and improve cognitive function. At high doses, it can lead to toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dose, beyond which adverse effects become prominent .
Metabolic Pathways
1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting metabolite levels .
Transport and Distribution
Within cells and tissues, 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters, such as monoamine transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by its binding to plasma proteins .
Subcellular Localization
The subcellular localization of 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine is crucial for its activity and function. It can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression by interacting with transcription factors .
Eigenschaften
IUPAC Name |
(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-4-9-5-8(6-11)2-3-10(9)12-7/h2-3,5,7H,4,6,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRICJDUBSORGIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20424527 |
Source


|
| Record name | 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55746-19-5 |
Source


|
| Record name | 1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20424527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B1309595.png)
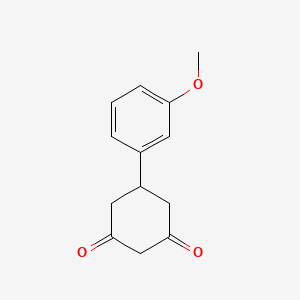
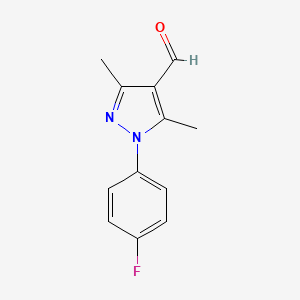
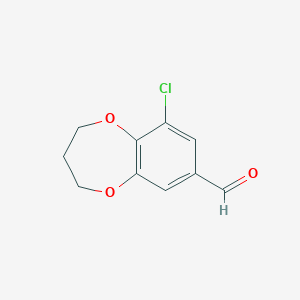
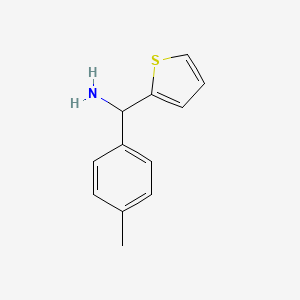


![[2-(2-Oxo-pyrrolidin-1-yl)-thiazol-4-yl]-acetic acid](/img/structure/B1309625.png)


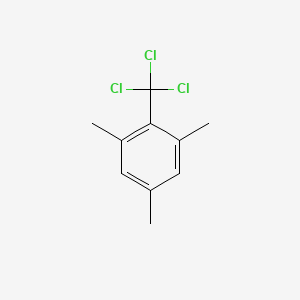
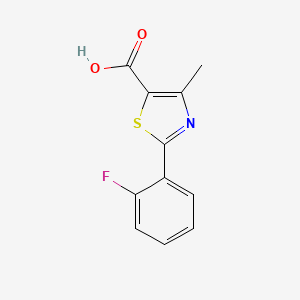

![5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309638.png)
